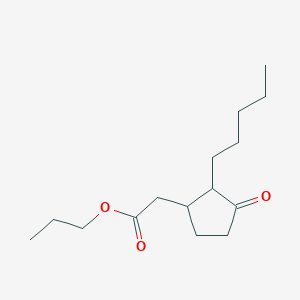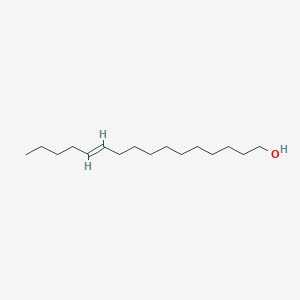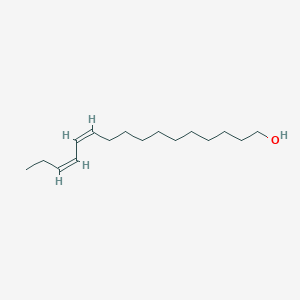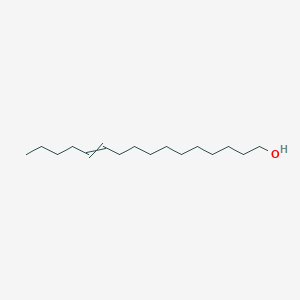
Cyclopentaneacetic acid, 3-oxo-2-pentyl-, propyl ester
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of cyclopentane-based compounds involves various strategies, including ring-closing metathesis, CuX(2)-mediated cyclization, and photochemical reactions. For instance, cyclopentane derivatives have been synthesized through ring-closing metathesis-based strategies, offering a diastereoselective approach using readily available starting materials like L-serine (Xin Cong et al., 2006). Additionally, CuX(2)-mediated cyclization of cyclopropylideneacetic acids and esters has been employed to obtain 4-substituted 2(5H)-furanones and 3,4-substituted 5,6-dihydro-2H-pyran-2-ones in moderate to good yields, showcasing the versatility of cyclization reactions in synthesizing cyclopentane-based compounds (Xian Huang* & Hongwei Zhou, 2002).
Molecular Structure Analysis
The molecular structure of cyclopentaneacetic acid derivatives significantly influences their chemical behavior and potential applications. Research on similar compounds, like methyl 3-oxo-2-(pent-2-enyl)cyclopentaneacetate, provides insights into the structural aspects of these molecules, highlighting the importance of the cyclopentanone or cyclopentenone ring with various substituents for their activity and properties (J. Scognamiglio et al., 2012).
Applications De Recherche Scientifique
1. Kinetics and Mechanism Studies
Research on similar compounds like cyclopentolate hydrochloride has focused on understanding their degradation kinetics and mechanisms in various conditions. For instance, the degradation of cyclopentolate in alkaline solutions follows first-order kinetics, with rapid degradation at higher pH levels. This study provides insights into the stability and degradation pathways of similar cyclopentanoid esters (Roy, 1995).
2. Fragrance Material Review
Methyl 3-oxo-2-(pent-2-enyl)cyclopentaneacetate, a related compound, has been reviewed for its use as a fragrance ingredient. The review includes detailed toxicology and dermatology papers, emphasizing its application in the fragrance industry (Scognamiglio et al., 2012).
3. Chemical Synthesis and Potential Carcinogenicity
Studies on cyclopenta(a)phenanthrenes have involved the synthesis and analysis of similar compounds. This research contributes to the understanding of the potential carcinogenicity and chemical properties of these compounds (Coombs & Bhatt, 1973).
4. Insect Attractant Properties
Research into compounds like propyl cyclohexaneacetate, which shares structural similarities, has shown effectiveness as an attractant to insects like the German cockroach. Such studies highlight the potential application of similar compounds in pest control (Sugawara et al., 1976).
5. Pharmaceutical and Chemical Analysis
Studies have examined the oxidative ozonolysis of related esters, leading to the identification of major products. This research is significant for pharmaceutical and chemical analysis, offering insights into the behavior of similar compounds under oxidative conditions (Sih & Graber, 1978).
6. Catalytic Synthesis Applications
Investigations into the oxidation of 2-substituted cycloalkanones have shown that these reactions can produce alkyl esters of oxo acids, indicating potential applications in catalytic synthesis and chemical manufacturing (He & Horiuchi, 1999).
Safety And Hazards
While this compound is generally considered safe for use in perfumery and cosmetics, it is essential to follow safety guidelines. Avoid direct skin contact and inhalation of concentrated vapors. Always handle it in a well-ventilated area. Consult safety data sheets (SDS) for specific handling precautions .
Orientations Futures
Propriétés
IUPAC Name |
propyl 2-(3-oxo-2-pentylcyclopentyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26O3/c1-3-5-6-7-13-12(8-9-14(13)16)11-15(17)18-10-4-2/h12-13H,3-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPDFPNNPBMREIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1C(CCC1=O)CC(=O)OCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30870056 | |
| Record name | Propyl (3-oxo-2-pentylcyclopentyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30870056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopentaneacetic acid, 3-oxo-2-pentyl-, propyl ester | |
CAS RN |
158474-72-7 | |
| Record name | Propyl 3-oxo-2-pentylcyclopentaneacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=158474-72-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propyl (3-oxo-2-pentylcyclopentyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30870056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclopentaneacetic acid, 3-oxo-2-pentyl-, propyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![[(4Z,7E)-trideca-4,7-dienyl] acetate](/img/structure/B13415.png)

